4-Nitro-5-[(2-phenylhydrazin-1-ylidene)methyl]benzene-1,2-dicarbonitrile
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Overview
Description
4-NITRO-5-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,2-DICARBONITRILE is a complex organic compound with a unique structure that includes nitro, phenylhydrazine, and dicarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-5-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,2-DICARBONITRILE typically involves the condensation of 4-nitrobenzaldehyde with 2-phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-NITRO-5-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,2-DICARBONITRILE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Formation of nitroso derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted aromatic compounds with various functional groups
Scientific Research Applications
4-NITRO-5-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,2-DICARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-NITRO-5-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,2-DICARBONITRILE involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound potentially useful as an anticancer or antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
2-Phenylhydrazine derivatives: Compounds with similar phenylhydrazine moieties that exhibit comparable chemical reactivity and biological activities.
Nitrobenzene derivatives:
Uniqueness
4-NITRO-5-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,2-DICARBONITRILE is unique due to its combination of nitro, phenylhydrazine, and dicarbonitrile groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H9N5O2 |
---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
4-nitro-5-[(E)-(phenylhydrazinylidene)methyl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H9N5O2/c16-8-11-6-13(15(20(21)22)7-12(11)9-17)10-18-19-14-4-2-1-3-5-14/h1-7,10,19H/b18-10+ |
InChI Key |
IMNXFEIMFQOIHT-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C2=CC(=C(C=C2[N+](=O)[O-])C#N)C#N |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=CC(=C(C=C2[N+](=O)[O-])C#N)C#N |
Origin of Product |
United States |
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